molecular formula C21H26ClNO2 B13745504 Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride CAS No. 24210-97-7

Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride

Cat. No.: B13745504
CAS No.: 24210-97-7
M. Wt: 359.9 g/mol
InChI Key: BLPPIZXJGJXNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride involves several steps. One common method includes the reaction of 4-methoxypropiophenone with piperidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of fine chemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Propiophenone, 4’-methoxy-3-piperidino-, hydrochloride
  • Propiophenone, 4’-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride

Uniqueness

Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a propiophenone backbone with a piperidine ring and methoxy group makes it valuable for various applications .

Properties

CAS No.

24210-97-7

Molecular Formula

C21H26ClNO2

Molecular Weight

359.9 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(4-phenylpiperidin-1-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C21H25NO2.ClH/c1-24-20-9-7-19(8-10-20)21(23)13-16-22-14-11-18(12-15-22)17-5-3-2-4-6-17;/h2-10,18H,11-16H2,1H3;1H

InChI Key

BLPPIZXJGJXNPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCN2CCC(CC2)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.